![molecular formula C8H5ClN2OS B7550004 7-Chlorothieno[3,2-b]pyridine-2-carboxamide](/img/structure/B7550004.png)

7-Chlorothieno[3,2-b]pyridine-2-carboxamide

Overview

Description

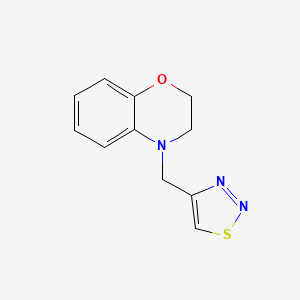

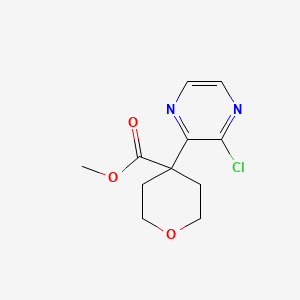

7-Chlorothieno[3,2-b]pyridine-2-carboxamide (CTPC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains a pyridine ring fused with a thiophene ring and a carboxamide group.

Mechanism of Action

The mechanism of action of 7-Chlorothieno[3,2-b]pyridine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in cells. In cancer cells, 7-Chlorothieno[3,2-b]pyridine-2-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In inflammation, 7-Chlorothieno[3,2-b]pyridine-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that produces prostaglandins. In antimicrobial activity, 7-Chlorothieno[3,2-b]pyridine-2-carboxamide has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Biochemical and Physiological Effects:

7-Chlorothieno[3,2-b]pyridine-2-carboxamide has been shown to exhibit various biochemical and physiological effects in cells and organisms. In cancer cells, 7-Chlorothieno[3,2-b]pyridine-2-carboxamide has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. In inflammation, 7-Chlorothieno[3,2-b]pyridine-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, which leads to the attenuation of inflammation. In antimicrobial activity, 7-Chlorothieno[3,2-b]pyridine-2-carboxamide has been shown to disrupt bacterial cell membranes, which leads to the inhibition of bacterial growth.

Advantages and Limitations for Lab Experiments

7-Chlorothieno[3,2-b]pyridine-2-carboxamide has several advantages as a research tool, including its high purity and good yields, its broad range of potential applications, and its relatively low cost. However, 7-Chlorothieno[3,2-b]pyridine-2-carboxamide also has some limitations, including its limited solubility in water and some organic solvents, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 7-Chlorothieno[3,2-b]pyridine-2-carboxamide, including the development of new synthesis methods, the exploration of its potential applications in other fields, and the investigation of its mechanism of action in more detail. In medicinal chemistry, 7-Chlorothieno[3,2-b]pyridine-2-carboxamide could be further developed as a potential anticancer or anti-inflammatory drug. In material science, 7-Chlorothieno[3,2-b]pyridine-2-carboxamide could be used as a building block for the synthesis of novel organic semiconductors with improved properties. In organic electronics, 7-Chlorothieno[3,2-b]pyridine-2-carboxamide could be further developed as a hole-transporting material in OLEDs with improved efficiency and stability. Overall, 7-Chlorothieno[3,2-b]pyridine-2-carboxamide has great potential as a research tool and a source of new discoveries in various fields.

Scientific Research Applications

7-Chlorothieno[3,2-b]pyridine-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 7-Chlorothieno[3,2-b]pyridine-2-carboxamide has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities. In material science, 7-Chlorothieno[3,2-b]pyridine-2-carboxamide has been used as a building block for the synthesis of novel organic semiconductors. In organic electronics, 7-Chlorothieno[3,2-b]pyridine-2-carboxamide has been used as a hole-transporting material in organic light-emitting diodes (OLEDs).

properties

IUPAC Name |

7-chlorothieno[3,2-b]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2OS/c9-4-1-2-11-5-3-6(8(10)12)13-7(4)5/h1-3H,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLYFSGHIBZPMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(SC2=C1Cl)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

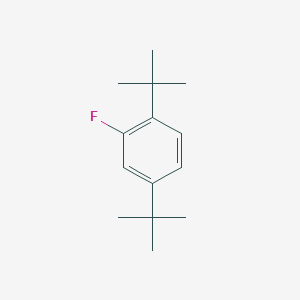

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(3-prop-2-enoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B7549953.png)

![butyl 4-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]benzoate](/img/structure/B7549963.png)

![2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl 2-methoxybenzoate](/img/structure/B7549972.png)

![1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone](/img/structure/B7549973.png)

![4-[(E)-2-(3-fluorophenyl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B7549976.png)